Cas no 2653-64-7 (2-Naphthalenol, 1-(1-naphthalenylazo)-)

2-Naphthalenol, 1-(1-naphthalenylazo)-, is an azo dye intermediate characterized by its naphthalene-based structure, which imparts strong chromophoric properties. This compound is primarily utilized in the synthesis of dyes and pigments, offering excellent lightfastness and thermal stability. Its conjugated azo linkage enhances color intensity, making it suitable for applications requiring vibrant hues. The naphthalene backbone contributes to improved solubility in organic solvents, facilitating its incorporation into various formulations. Additionally, its robust molecular structure ensures resistance to degradation under harsh conditions. This compound is valued in industrial dye production for its consistent performance and compatibility with diverse substrates.
2-Naphthalenol, 1-(1-naphthalenylazo)- structure
2653-64-7 structure
Product Name:2-Naphthalenol, 1-(1-naphthalenylazo)-
CAS No:2653-64-7
MF:C20H14N2O
MW:298.33796453476
MDL:MFCD00398528
CID:257666
PubChem ID:87573665
Update Time:2025-05-24

2-Naphthalenol, 1-(1-naphthalenylazo)- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenol,1-[2-(1-naphthalenyl)diazenyl]-
    • Naphthylamine Bordeaux (diluted with Barium Sulfate)
    • (1Z)-1-(naphthalen-1-ylhydrazinylidene)naphthalen-2-one
    • SOLVENT RED 4
    • C.I. Pigment Red 40
    • C.I. Solvent Red 4
    • Fat Bordeaux
    • Fat Bordeaux R
    • Grasal Red
    • Oil Dark Red
    • Pigment Bordeaux
    • Pigment Red RLP
    • Waxoline Red BN
    • 1-(1-Naphthylazo)-2-naphthol
    • Autol Red RLP
    • Bordeaux P51N
    • Bordeaux P51R
    • Lutetia Bordeaux B
    • Somalia Bordeaux R
    • Pigment Bordeaux N
    • Pigment Red 40
    • Sudan Red 2R
    • Oil Red IIR
    • Organol Mahogany TJ
    • 2-Naphthalenol, 1-(1-naphthalenylazo)-
    • Oil Red 2R
    • Red 2R
    • Dainichi Naphthylamine Bordeaux 5B
    • EVE9WNU99R
    • C.I. 12170
    • NSC45575
    • Oil Red (
    • 1-(Naphthalen-1-yldiazenyl)naphthalen-2-ol
    • NSC-45575
    • Q27277376
    • UNII-EVE9WNU99R
    • Naphthylamine Bordeaux
    • AKOS040750957
    • FAT SCARLET 2R
    • NCI60_004070
    • NSC47713
    • 1-(2-HYDROXYNAPHTHYL)-1'-AZONAPHTHALENE
    • NSC 45575
    • NS00048868
    • SCHEMBL10997729
    • SCHEMBL6862789
    • 1-[2-(naphthalen-1-yl)diazen-1-yl]naphthalen-2-ol
    • CI SOLVENT RED 4
    • PD028076
    • (E)-1-(Naphthalen-1-yldiazenyl)naphthalen-2-ol
    • hydroxyazonaphthalene
    • 2-HYDROXY-1,1'-AZONAPHTHALENE
    • CI 12170
    • DTXSID3062576
    • EINECS 220-176-4
    • SCHEMBL11876684
    • 2653-64-7
    • CAA65364
    • 2-Naphthalenol, 1-(2-(1-naphthalenyl)diazenyl)-
    • 40339-37-5
    • NCIMech_000304
    • CHEMBL1994043
    • NCI60_004125
    • CHEMBL2000781
    • CCG-35432
    • N0307
    • PD011478
    • 2-NAPHTHOL, 1-(1-NAPHTHYLAZO)-
    • NSC-47713
    • NSC 47713
    • CYZWPZHRSZNWLS-UHFFFAOYSA-N
    • MDL: MFCD00398528
    • Inchi: 1S/C20H14N2O/c23-19-13-12-15-7-2-4-10-17(15)20(19)22-21-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H/b22-21+
    • InChI Key: CYZWPZHRSZNWLS-QURGRASLSA-N
    • SMILES: OC1=CC=C2C=CC=CC2=C1/N=N/C1=CC=CC2=CC=CC=C21

Computed Properties

  • Exact Mass: 298.11100
  • Monoisotopic Mass: 298.110613
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 4.9
  • Topological Polar Surface Area: 45

Experimental Properties

  • Color/Form: Bright blue light red
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 530.2±33.0 °C at 760 mmHg
  • Flash Point: 356.5±14.6 °C
  • Refractive Index: 1.662
  • PSA: 44.95000
  • LogP: 6.11400
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

2-Naphthalenol, 1-(1-naphthalenylazo)- Customs Data

  • HS CODE:2927000090
  • Customs Data:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-Naphthalenol, 1-(1-naphthalenylazo)- Pricemore >>

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2-Naphthalenol, 1-(1-naphthalenylazo)- Related Literature

Additional information on 2-Naphthalenol, 1-(1-naphthalenylazo)-

Recent Advances in the Study of 2-Naphthalenol, 1-(1-naphthalenylazo)- (CAS: 2653-64-7): A Comprehensive Research Brief

2-Naphthalenol, 1-(1-naphthalenylazo)- (CAS: 2653-64-7) is an azo dye derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief aims to provide an up-to-date overview of the latest studies focusing on this compound, highlighting its synthesis, characterization, biological activities, and potential therapeutic uses. The findings discussed herein are based on recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the information presented.

Recent studies have explored the synthetic pathways for 2-Naphthalenol, 1-(1-naphthalenylazo)-, with a focus on optimizing yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. Additionally, computational chemistry approaches have been utilized to predict its physicochemical properties, such as solubility and stability, which are critical for its potential applications in drug formulation and delivery systems.

One of the most promising areas of research involves the biological activities of 2-Naphthalenol, 1-(1-naphthalenylazo)-. In vitro studies have demonstrated its potential as an antimicrobial agent, showing efficacy against a range of bacterial and fungal pathogens. Furthermore, preliminary investigations into its anticancer properties have revealed selective cytotoxicity against certain cancer cell lines, suggesting a possible role in oncology therapeutics. These findings are supported by mechanistic studies that elucidate the compound's interaction with cellular targets, such as DNA intercalation and enzyme inhibition.

In the context of pharmaceutical applications, researchers have explored the use of 2-Naphthalenol, 1-(1-naphthalenylazo)- as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for treating superficial tumors and infections. Moreover, its compatibility with various drug delivery systems, such as nanoparticles and liposomes, has been investigated to enhance its bioavailability and therapeutic efficacy.

Despite these advancements, challenges remain in the development of 2-Naphthalenol, 1-(1-naphthalenylazo)- for clinical use. Issues such as potential toxicity, pharmacokinetics, and long-term stability need to be addressed through rigorous preclinical and clinical studies. Future research directions may include the design of derivatives with improved selectivity and reduced side effects, as well as the exploration of combination therapies to enhance its therapeutic potential.

In conclusion, 2-Naphthalenol, 1-(1-naphthalenylazo)- (CAS: 2653-64-7) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse biological activities and potential applications in drug development underscore the need for continued investigation. This research brief serves as a valuable resource for professionals in the field, providing insights into the latest developments and future prospects for this promising compound.

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